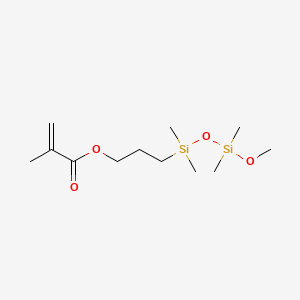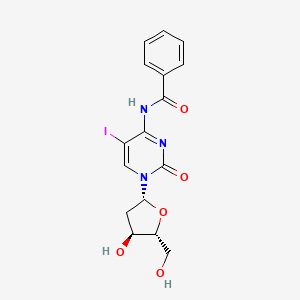
Boceprevir Metabolite M4-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boceprevir Metabolite M4-d9 is a metabolite of the drug Boceprevir . Boceprevir is a direct-acting antiviral medication used to treat chronic Hepatitis C . The detailed properties of this compound are still under research .
Synthesis Analysis
The synthesis of this compound likely involves a series of chemical reactions and separation steps . These steps can be achieved using techniques from organic and analytical chemistry . A study has been conducted on the design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties .Molecular Structure Analysis
The molecular formula of this compound is C19H33N3O4 . The exact molecular structure is still under research .Chemical Reactions Analysis
The synthesis of this compound likely involves a series of chemical reactions . The exact chemical reactions involved in the synthesis are still under research .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H33N3O4, and its molecular weight is 367.49 . More detailed physical and chemical properties are still under research .Mécanisme D'action
Safety and Hazards
Currently, there is a lack of toxicological and pharmacological research results for Boceprevir Metabolite M4-d9 . Therefore, accurate safety information cannot be provided at this time . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Boceprevir, the parent drug of Boceprevir Metabolite M4-d9, has been extensively explored as a repurposed COVID-19 drug . Researchers have designed and synthesized a total of 19 boceprevir-based M Pro inhibitors for antiviral drug candidates targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) protease M Pro . This suggests potential future directions for the research and development of this compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Boceprevir Metabolite M4-d9 involves the conversion of Boceprevir to M4, followed by the introduction of nine deuterium atoms at specific positions using deuterated reagents.", "Starting Materials": [ "Boceprevir", "Deuterated reagents" ], "Reaction": [ "Boceprevir is converted to M4 using standard synthetic methods.", "M4 is then treated with deuterated reagents to introduce nine deuterium atoms at specific positions.", "The resulting compound is Boceprevir Metabolite M4-d9." ] } | |
Numéro CAS |
1373318-84-3 |
Formule moléculaire |
C₁₉H₂₄D₉N₃O₄ |
Poids moléculaire |
376.54 |
Synonymes |
(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


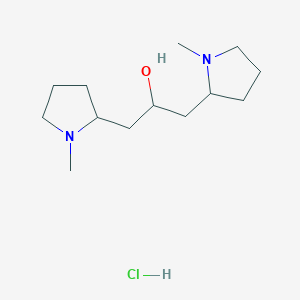
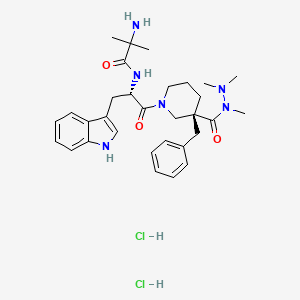
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
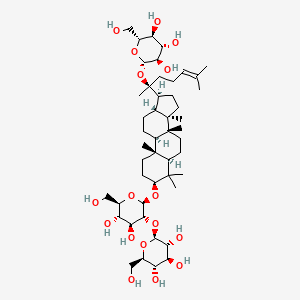
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
